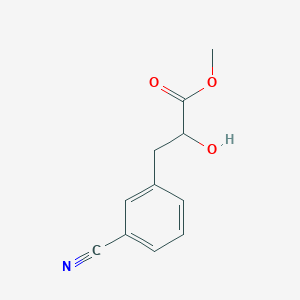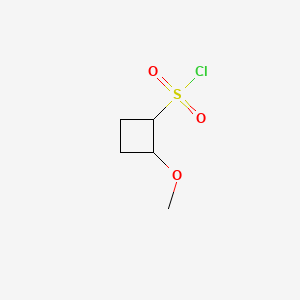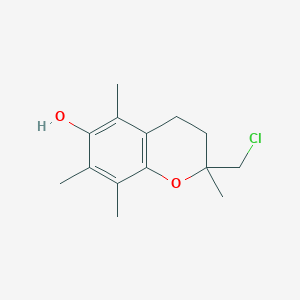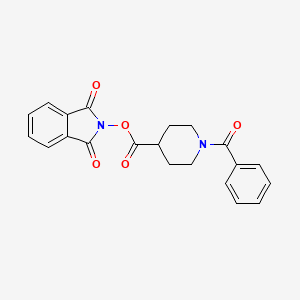
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate, which is then reacted with a benzoylpiperidine derivative under specific conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand in protein degradation pathways . In medicine, it is being investigated for its potential therapeutic effects, including anticancer properties . In industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in tumor cells by disrupting interactions with the cellular microenvironment and improving autoimmune responses . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate can be compared with other similar compounds, such as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications .
Propiedades
Fórmula molecular |
C21H18N2O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 1-benzoylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c24-18(14-6-2-1-3-7-14)22-12-10-15(11-13-22)21(27)28-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9,15H,10-13H2 |
Clave InChI |
AHALHGSCHBBCNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
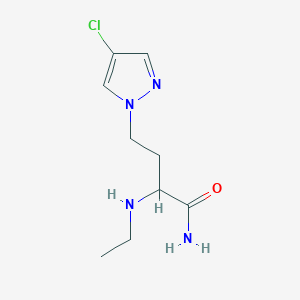
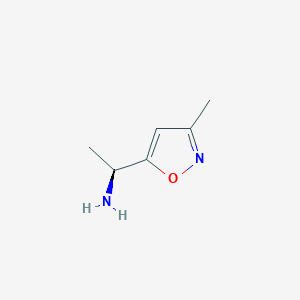
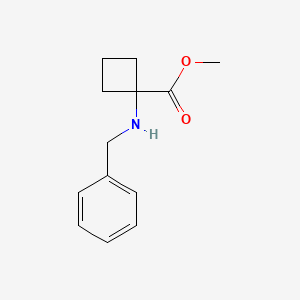
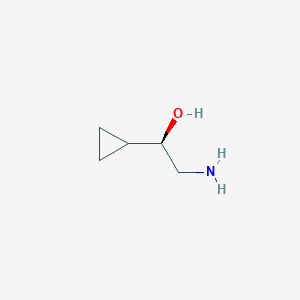
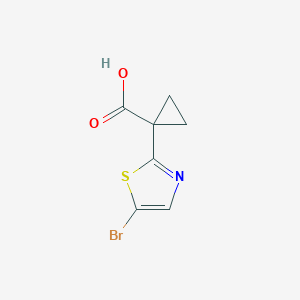
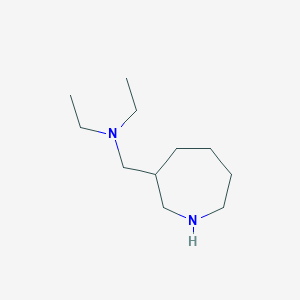
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
